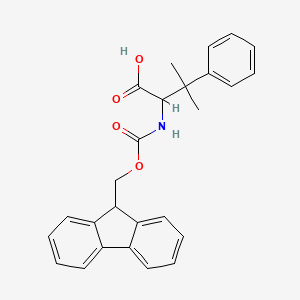
(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a derivative of amino acids, which are the building blocks of proteins. The “(R,S)” notation refers to the stereochemistry of the molecule, indicating that it can exist in two forms that are mirror images of each other . “Fmoc” is a common protecting group used in peptide synthesis.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the stereochemistry at its chiral center . Tools like X-ray diffraction can be used to determine the absolute configuration of the molecule .Chemical Reactions Analysis
The compound, being an amino acid derivative, would be expected to participate in reactions typical of amino acids, such as acid-base reactions . The presence of the phenyl and methyl groups may also enable it to undergo reactions specific to these functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present . These properties could include solubility, melting point, boiling point, and reactivity.Scientific Research Applications
Nucleic Acid Research
The compound could be used in nucleic acid research, particularly in the study of oligonucleotides for therapeutic applications and biological studies . Nucleic acids, including DNA and RNA, possess unique properties such as molecular recognition ability, programmability, and ease of synthesis, making them versatile tools in biosensing and for gene regulation, drug delivery, and targeted therapy .
2. Nucleic Acid Isolation and Downstream Applications The compound could also be used in nucleic acid isolation and downstream applications . The extracted nucleic acids could be used in the diagnosis of various diseases, in scientific research, and bird sex determination by downstream applications such as restriction enzyme analysis, polymerase chain reactions (PCR, reverse transcription-PCR, real-time PCR), and different sequencing methods .
Self-Assembly and Hydrogel Formation
The compound has been found to have the ability to self-assemble and form hydrogels . This property can be used to fabricate various biofunctional materials in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
Drug Delivery Systems
The hydrogel formation ability of the compound could be utilized in the development of drug delivery systems . The hydrogel could potentially be used as a carrier for drugs, providing a controlled release mechanism .
Biosensing
The unique properties of nucleic acids, which could be enhanced by the compound, make them versatile tools in biosensing . This could be used in the development of new diagnostic tools and methods.
Gene Regulation
The compound could be used in gene regulation, given the unique properties of nucleic acids . This could have potential applications in genetic engineering and gene therapy.
Mechanism of Action
Target of Action
The primary target of (R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid, also known as Fmoc-beta,beta-diMe-Phe-OH (rac), is the amine group of amino acids . This compound is a base-labile protecting group used in organic synthesis .
Mode of Action
The (R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid interacts with its targets by protecting the amine group during peptide synthesis . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of the action of (R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid is the successful synthesis of peptides with protected amine groups. This protection allows for the selective synthesis of complex peptides without unwanted side reactions .
Action Environment
The action of (R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Fmoc group . At pH 10.0, Fmoc exhibits its inherent optical properties, indicating that the environment’s pH can influence the compound’s action .
Future Directions
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-26(2,17-10-4-3-5-11-17)23(24(28)29)27-25(30)31-16-22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22-23H,16H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRGBXSOQUZHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
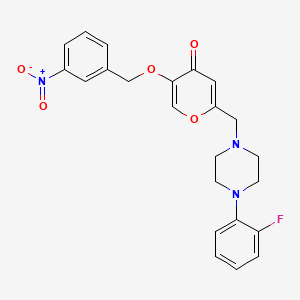
![1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2629432.png)
![1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2629436.png)
![8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629439.png)
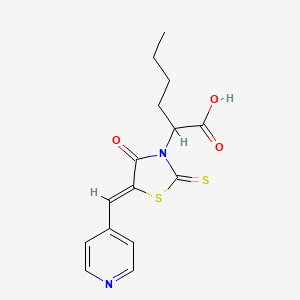

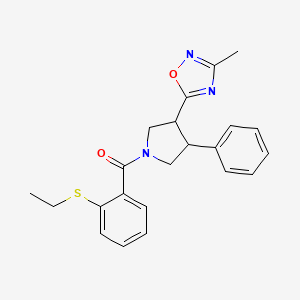
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2629443.png)
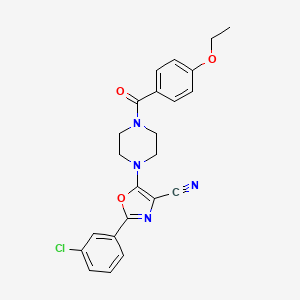
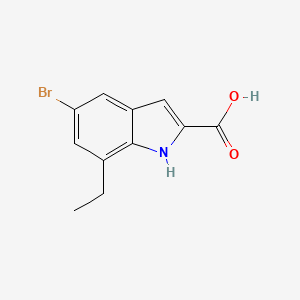
![N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2629448.png)

![Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2629450.png)